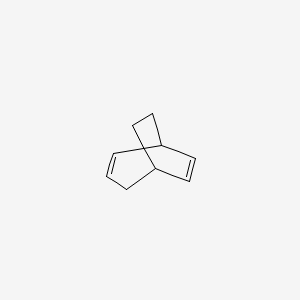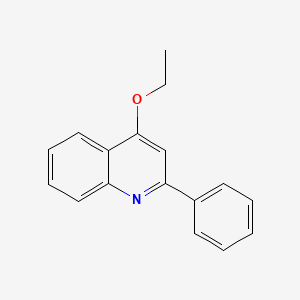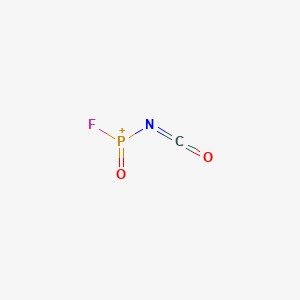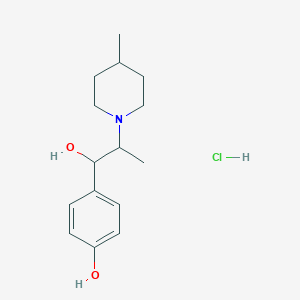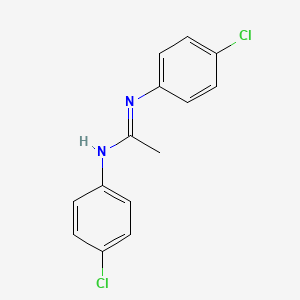![molecular formula C21H20N2 B14700003 N-benzyl-N-[(Z)-benzylideneamino]-1-phenylmethanamine CAS No. 21136-32-3](/img/structure/B14700003.png)
N-benzyl-N-[(Z)-benzylideneamino]-1-phenylmethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-N-[(Z)-benzylideneamino]-1-phenylmethanamine is an organic compound that belongs to the class of imines It is characterized by the presence of a benzylideneamino group attached to a benzyl and phenylmethanamine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-[(Z)-benzylideneamino]-1-phenylmethanamine typically involves the condensation reaction between benzylamine and benzaldehyde. The reaction is carried out under mild conditions, often in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid. The reaction proceeds as follows:
Condensation Reaction: Benzylamine reacts with benzaldehyde in a 1:1 molar ratio.
Catalyst: An acid catalyst is added to facilitate the reaction.
Reaction Conditions: The reaction mixture is stirred at room temperature for several hours until the formation of the imine is complete.
Purification: The product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-benzyl-N-[(Z)-benzylideneamino]-1-phenylmethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzylidene derivatives.
Reduction: Reduction of the imine group can yield the corresponding amine.
Substitution: The benzyl and phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as halogens, alkyl halides, or nucleophiles like hydroxide ions can be employed.
Major Products Formed
Oxidation: Benzylidene derivatives.
Reduction: Benzylamine derivatives.
Substitution: Various substituted benzyl and phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
N-benzyl-N-[(Z)-benzylideneamino]-1-phenylmethanamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-benzyl-N-[(Z)-benzylideneamino]-1-phenylmethanamine involves its interaction with molecular targets such as enzymes and receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. The benzyl and phenyl groups contribute to the compound’s hydrophobic interactions with target molecules, enhancing its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-benzylideneaniline: Similar structure but lacks the additional benzyl group.
N-phenylbenzylamine: Contains a phenyl and benzyl group but lacks the imine functionality.
Benzylideneacetone: Contains a benzylidene group but has a different core structure.
Uniqueness
N-benzyl-N-[(Z)-benzylideneamino]-1-phenylmethanamine is unique due to the presence of both benzyl and phenylmethanamine moieties, along with the imine functionality
Eigenschaften
CAS-Nummer |
21136-32-3 |
|---|---|
Molekularformel |
C21H20N2 |
Molekulargewicht |
300.4 g/mol |
IUPAC-Name |
N-benzyl-N-[(Z)-benzylideneamino]-1-phenylmethanamine |
InChI |
InChI=1S/C21H20N2/c1-4-10-19(11-5-1)16-22-23(17-20-12-6-2-7-13-20)18-21-14-8-3-9-15-21/h1-16H,17-18H2/b22-16- |
InChI-Schlüssel |
GLRHIFIUOXQKIX-JWGURIENSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)/N=C\C3=CC=CC=C3 |
Kanonische SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)N=CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


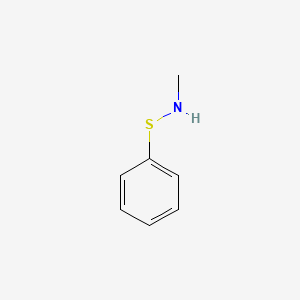
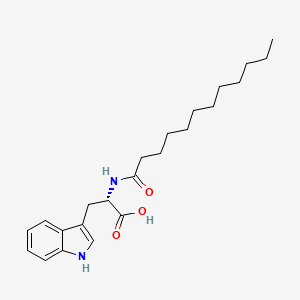
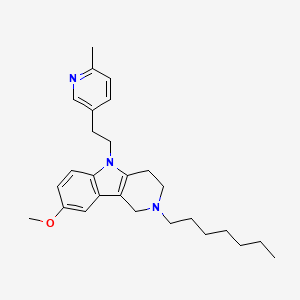
![[(E)-[10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ylidene]amino]urea](/img/structure/B14699960.png)
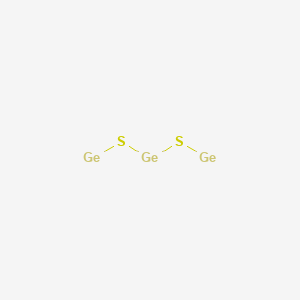
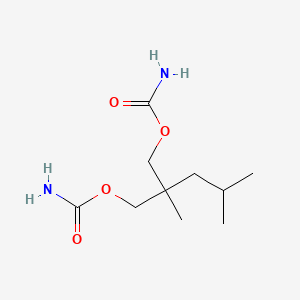
![Methanaminium, N-[[(chlorosulfinyl)oxy]methylene]-N-methyl-, chloride](/img/structure/B14699971.png)
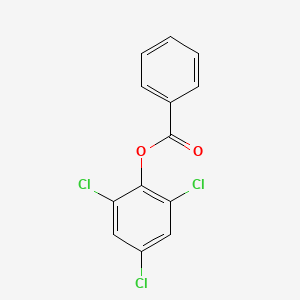
![N-Acetyl-3-{4-oxo-3-[2-(2H-tetrazol-5-yl)hydrazinylidene]cyclohexa-1,5-dien-1-yl}-L-alanine](/img/structure/B14699975.png)
